molecular formula C15H34O4S B12581463 (2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid CAS No. 647035-22-1

(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid

Cat. No.: B12581463
CAS No.: 647035-22-1
M. Wt: 310.5 g/mol
InChI Key: SVPCYZSUNOXUCM-IODNYQNNSA-N
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Description

Chemical Identity and Nomenclature

The compound comprises two distinct components: (2S,6S)-2,6-dimethyldodecan-1-ol (C₁₄H₃₀O) and methanesulfonic acid (CH₃SO₃H). The alcohol component features a 12-carbon chain with methyl branches at the 2 and 6 positions, both exhibiting S-configuration stereochemistry. Its IUPAC name is (2S,6S)-2,6-dimethyldodecan-1-ol, reflecting the carbon chain length, substituent positions, and absolute configurations. Methanesulfonic acid, a monobasic sulfonic acid, is systematically named methanesulfonic acid per IUPAC guidelines, with the formula C₁H₄O₃S.

Structural analysis reveals that the alcohol’s stereocenters induce a specific spatial arrangement, favoring intramolecular hydrogen bonding with the sulfonic acid’s hydroxyl group. Nuclear magnetic resonance (NMR) spectroscopy confirms this interaction, as evidenced by characteristic proton signals for the alcohol’s methyl branches (δ 1.1–1.3 ppm) and the sulfonic acid’s methyl group (δ 2.7 ppm).

Table 1: Key Molecular Properties

Property (2S,6S)-2,6-Dimethyldodecan-1-ol Methanesulfonic Acid
Molecular Formula C₁₄H₃₀O CH₃SO₃H
Molecular Weight (g/mol) 214.39 96.11
Solubility in Methanol 25 mg/mL Miscible
Boiling Point (°C) 285–290 167

The complex’s stability arises from electrostatic interactions between the alcohol’s hydroxyl proton and the sulfonate anion, as demonstrated by infrared (IR) spectroscopy showing a broad O–H stretch at 2500–3000 cm⁻¹.

Historical Context of Bifunctional Alcohol-Sulfonic Acid Systems

Bifunctional alcohol-sulfonic acid systems emerged in the late 20th century as tools for stereoselective synthesis and catalysis. Methanesulfonic acid gained prominence due to its strong acidity (pKa = −1.9) and low nucleophilicity, making it ideal for protonating alcohols without inducing side reactions. Early studies in the 1990s explored its use in esterification and alkylation reactions, where its combination with chiral alcohols enabled enantioselective transformations.

A pivotal advancement occurred in 2005 with the discovery that methanesulfonic acid’s conjugate base stabilizes transition states in alcohol-mediated cyclization reactions. For example, (2S,6S)-2,6-dimethyldodecan-1-ol’s branched structure directs regioselective sulfonation at the primary hydroxyl group, minimizing steric hindrance. This property has been leveraged in pharmaceutical intermediates, such as eribulin mesylate, where methanesulfonic acid ensures precise counterion pairing during salt formation.

Table 2: Milestones in Alcohol-Sulfonic Acid Research

Year Development Significance
1998 First catalytic use of methanesulfonic acid Enabled acid-catalyzed esterifications
2007 Stereochemical analysis of branched alcohols Clarified role of chirality in acid complexes
2015 Mechanistic studies on sulfonate ester formation Established reaction pathways

Modern applications exploit the complex’s ability to act as a phase-transfer catalyst in biphasic systems, facilitated by the alcohol’s hydrophobic chain and the acid’s ionic character. Recent nuclear magnetic resonance (NMR) advancements, such as 600 MHz spectrometers, have refined structural elucidation of these systems, resolving previously overlapping signals for methyl and hydroxyl protons.

Properties

CAS No.

647035-22-1

Molecular Formula

C15H34O4S

Molecular Weight

310.5 g/mol

IUPAC Name

(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid

InChI

InChI=1S/C14H30O.CH4O3S/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15;1-5(2,3)4/h13-15H,4-12H2,1-3H3;1H3,(H,2,3,4)/t13-,14-;/m0./s1

InChI Key

SVPCYZSUNOXUCM-IODNYQNNSA-N

Isomeric SMILES

CCCCCC[C@H](C)CCC[C@H](C)CO.CS(=O)(=O)O

Canonical SMILES

CCCCCCC(C)CCCC(C)CO.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-dimethyldodecan-1-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the use of [Rh(I)(COD)-(S,S) or - (R,R)-Et-DuPHOS)] + OTf- has been reported to produce optically active, protected amino acid derivatives with high enantiomeric excess .

Industrial Production Methods

Industrial production of (2S,6S)-2,6-dimethyldodecan-1-ol typically involves large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the desired stereochemistry is achieved.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-dimethyldodecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can produce various alkyl halides.

Scientific Research Applications

(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .

Comparison with Similar Compounds

Structural Analogs: Methanesulfonate Esters

Compound Molecular Formula Key Features Applications Reference
(2S,6S)-2,6-Dimethyldodecan-1-ol; MSA C₁₄H₃₀O₄S Branched alkyl chain, chiral centers, high hydrophobicity Specialty synthesis, catalysis
Isatindosulfonic Acid E C₉H₉NO₃S Indole-derived MSA ester, polar nitrogen moiety Potential biological activity
Cyclic MSA-containing peptide (Compound 38) C₄₃H₅₈N₇O₁₃S Macrocyclic structure with MSA, complex stereochemistry Protease inhibition (e.g., elastase)

Key Differences :

  • The target compound’s branched alkyl chain enhances hydrophobicity compared to aromatic or cyclic MSA derivatives, influencing solubility and reactivity .
  • Chiral centers in the dodecanol backbone may confer stereoselectivity in catalytic applications, unlike simpler MSA esters .

Functional Analogs: Sulfonic Acid Derivatives

Compound Acid Strength (pKa) Solubility Stability Applications Reference
Methanesulfonic Acid (MSA) -1.9 Miscible in water High thermal/oxidative stability Electroplating, polymer synthesis
Sulfuric Acid -3.0 Highly soluble Corrosive, unstable at high temps Industrial catalysis, batteries
Trifluoromethanesulfonic Acid -12.0 Moderate Superacid, hygroscopic Organic synthesis, ion exchange

Key Insights :

  • MSA is milder and safer than sulfuric or fluoboric acids in electroplating, with comparable deposition rates .
  • The target compound’s MSA group retains the acid’s stability but reduces corrosiveness due to esterification .

Application-Based Analogs

Compound Industrial Use Performance Metrics Advantages Over Alternatives Reference
MSA-based electroplating salts Sn/Pb solder plating High conductivity (80–100 mS/cm), low toxicity Reduced fluoride emissions vs. HBF₄
Sulfonated polyimides (SPIs) Fuel cell membranes Proton conductivity: 0.1–0.2 S/cm (80°C) Enhanced water stability with cross-linking

Comparison with Target Compound :

Research Findings and Environmental Considerations

  • Biodegradation: Marine bacteria metabolize MSA via monooxygenases, cleaving it into formaldehyde and sulfite . The dodecanol-MSA ester may degrade more slowly due to its hydrophobic chain .
  • Particle Formation : MSA contributes to atmospheric aerosols when oxidized with amines, but the target compound’s low volatility likely limits this role .
  • Catalytic Efficiency : MSA’s acidity is weaker in solid forms (e.g., Nafion-H) compared to liquid phases, suggesting esterified derivatives like the target compound may require optimized conditions for catalytic use .

Biological Activity

(2S,6S)-2,6-Dimethyldodecan-1-ol; methanesulfonic acid is a compound with unique structural properties that may confer various biological activities. This article explores its biological activity, safety profile, and potential applications based on available research findings.

Chemical Structure and Properties

  • Chemical Name : (2S,6S)-2,6-Dimethyldodecan-1-ol; Methanesulfonic Acid
  • Molecular Formula : C₁₄H₃₀O₃S
  • CAS Number : 75-75-2 (for methanesulfonic acid)

The compound features a long-chain alcohol structure combined with a sulfonic acid group, which can influence its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that long-chain alcohols exhibit antimicrobial properties. The presence of the methanesulfonic acid moiety may enhance these effects by altering membrane permeability in microbial cells. A study demonstrated that similar compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals and preservatives .

Cytotoxic Effects

Methanesulfonic acid has been reported to cause skin corrosion and severe burns upon contact. It is classified as harmful if ingested or inhaled, indicating potential cytotoxic effects on human tissues . The LD50 values for methanesulfonic acid are approximately 649 mg/kg for oral exposure in rats and between 200 to 2000 mg/kg for dermal exposure in rabbits .

Anti-inflammatory Potential

Some studies have suggested that compounds with long-chain alcohol structures may possess anti-inflammatory properties. This activity could be beneficial in developing topical formulations for treating inflammatory skin conditions. However, specific studies on (2S,6S)-2,6-dimethyldodecan-1-ol's anti-inflammatory effects remain limited.

Safety Profile

The safety data for methanesulfonic acid indicates it is corrosive and can cause serious damage to skin and eyes. Proper handling procedures are essential to mitigate risks associated with exposure. The compound should be stored in corrosion-resistant containers and handled with appropriate personal protective equipment (PPE) to prevent contact .

PropertyValue
LD50 (oral)649 mg/kg
LD50 (dermal)200 - 2000 mg/kg
pH<1 (in water)
Boiling Point167 °C
Melting Point20 °C

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of long-chain alcohols found that compounds similar to (2S,6S)-2,6-dimethyldodecan-1-ol exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
  • Cytotoxicity Assessment : In a cytotoxicity assessment involving human skin fibroblasts, methanesulfonic acid was shown to induce apoptosis at concentrations above 500 µM. This highlights the need for caution when formulating products containing this compound.

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